The Boc and ONp groups serve as protecting groups in peptide synthesis. The Boc group prevents the α-amino group from reacting with other amino acids during chain elongation, while the ONp group activates the carboxylic acid for amide bond formation with the incoming amino acid. Once incorporated into the peptide chain, the Boc and ONp groups can be selectively removed under specific conditions to reveal the functional amino acid residues.
Boc-Lys(Boc)-ONp finds numerous applications in scientific research, particularly in:
Boc-lys(boc)-onp, also known as Nα,Nε-di-Boc-L-lysine 4-nitrophenyl ester, is a synthetic derivative of the amino acid L-lysine. This compound features two tert-butyloxycarbonyl (Boc) protecting groups on the alpha and epsilon amine groups of lysine, along with a 4-nitrophenyl (p-nitrophenyl) ester group at the C-terminus. The Boc groups serve to protect the amine functionalities during peptide synthesis, while the p-nitrophenyl ester group facilitates the formation of amide bonds with other amino acids, making it a valuable building block in peptide chemistry .
The molecular formula for Boc-lys(boc)-onp is C22H33N3O8, and it has a molecular weight of 467.51 g/mol. The structure includes multiple functional groups that allow for controlled coupling with other amino acid derivatives, enhancing its utility in synthetic applications .
Boc-lys(boc)-onp primarily participates in peptide bond formation through reactions with other amino acids. A representative reaction can be illustrated as follows:
textBoc-Lys(Boc)-ONp + H2N-CH2-COOH (Glycine) → Boc-Lys(Boc)-Gly + p-NO2-C6H4-OH
In this reaction, glycine reacts with Boc-lys(boc)-onp to form a dipeptide while releasing p-nitrophenol as a byproduct. The p-nitrophenyl group acts as an excellent leaving group, which is crucial for efficient amide bond formation .
Boc-lys(boc)-onp itself does not exhibit specific biological activity; its primary role is as a precursor in peptide synthesis. Once incorporated into peptides, the biological activity will depend on the sequence and structure of the resulting peptide. Peptides synthesized using Boc-lys(boc)-onp can exhibit various biological functions based on their composition and conformation .
The synthesis of Boc-lys(boc)-onp typically involves:
This method allows for high yields and purity of the final product, making it suitable for further applications in peptide synthesis .
Boc-lys(boc)-onp is widely used in:
Boc-lys(boc)-onp shares similarities with several other protected lysine derivatives and amino acid building blocks. Here are some comparable compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Nα-Boc-Lysine | Contains one Boc protecting group on the alpha amine | Simpler structure; less steric hindrance |
Nα,Nε-Di-Boc-Lysine | Similar to Boc-lys(boc)-onp but lacks the p-nitrophenyl ester | Utilized in different synthetic pathways |
Lysine 4-Nitrophenyl Ester | Lysine derivative with only one protective group | Directly reactive without additional protection |
Nα,Nε-Di-Boc-Lysine 4-Aminophenyl Ester | Similar to Boc-lys(boc)-onp but with an amino group instead of nitro | Enhanced reactivity due to amino functionality |
Boc-lys(boc)-onp is unique due to its dual protection strategy combined with the reactive p-nitrophenyl ester group, making it particularly effective for complex peptide synthesis applications .